Boc-Azetidin-3-ylmethanol
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Overview
Description
Boc-Azetidin-3-ylmethanol: is a chemical compound with the molecular formula C9H17NO3This compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and is also utilized as an alkyl chain-based PROTAC linker for the synthesis of PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Azetidin-3-ylmethanol can be synthesized from 1-N-Boc-3-Azetidinecarboxylic acid. The synthesis involves the reduction of 1-N-Boc-3-Azetidinecarboxylic acid using borane-THF at -78°C to 20°C under an inert atmosphere . The reaction is typically carried out for 2.5 hours.
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The key reagents used include acetonitrile, toluene, di-tert-butyl dicarbonate, benzylamine, formaldehyde, N,N-diisopropylethylamine, sodium borohydride, palladium, boron trifluoride diethyl etherate, tetrahydrofuran, trifluoroacetic anhydride, lithium aluminum hydride, hydrochloric acid, dichloromethane, methanol, sodium hydroxide, diethyl malonate, thionyl chloride, and ammonia .
Chemical Reactions Analysis
Types of Reactions: Boc-Azetidin-3-ylmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Boc-Azetidin-3-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a linker in the synthesis of ADCs and PROTACs.
Biology: The compound is utilized in the development of biologically active molecules and in the study of protein-ligand interactions.
Medicine: this compound is involved in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Boc-Azetidin-3-ylmethanol involves its role as a linker in ADCs and PROTACs. In ADCs, it helps in the targeted delivery of cytotoxic drugs to cancer cells by linking the drug to an antibody. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
- 1-Boc-3-azetidinemethanol
- 1-Boc-3-(hydroxymethyl)azetidine
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison: Boc-Azetidin-3-ylmethanol is unique due to its specific use as a non-cleavable linker in ADCs and as an alkyl chain-based PROTAC linker. Its stability and reactivity make it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7(11)6-4-10-5-6/h6-7,10-11H,4-5H2,1-3H3 |
InChI Key |
NNWGIGWQHUEPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CNC1)O |
Origin of Product |
United States |
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